(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
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Overview
Description
“(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid” is a chemical compound that contains a thiazole ring. Thiazoles are a type of heterocyclic compound that includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular formula of this compound is C14H13NO3S, and it has a molecular weight of 275.32 .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Polymer Modification and Properties Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including 2-aminothiazole, enhancing their swelling properties and thermal stability. These amine-modified polymers exhibit promising antibacterial and antifungal activities, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Chemical Synthesis and Cyclization The interaction of acrylic acid with compounds like methyl- and methoxyaminobenzenethiols leads to the formation of various complex structures. These synthesis pathways offer insights into the versatility of acrylic acid derivatives in creating intricate molecular structures (Rutkauskas, Kantminienė & Beresnevieius, 2008).
Photopolymerization and Material Applications The preparation of azo polymers with electronic push and pull structures, such as MACP and MAMP, via RAFT polymerization, showcases the utility of acrylic acid derivatives in creating materials with photo-induced birefringence and surface relief grating. This indicates potential applications in optical data storage and photonic devices (Cao et al., 2008).
Corrosion Inhibition (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid has been used to form self-assembled films on iron surfaces, offering protection against corrosion. The electrochemical properties suggest potential applications in improving the durability and lifespan of metallic structures (Zhang, Chen, Li & Le, 2009).
Solar Cell Applications In the field of solar energy, organic sensitizers based on acrylic acid derivatives have been engineered for dye-sensitized solar cells, achieving high incident photon to current conversion efficiency. This highlights the role of acrylic acid derivatives in advancing renewable energy technologies (Kim et al., 2006).
Future Directions
Properties
IUPAC Name |
(E)-3-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-4-2-3-11(7-13)5-6-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCAEUQQGNSKX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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